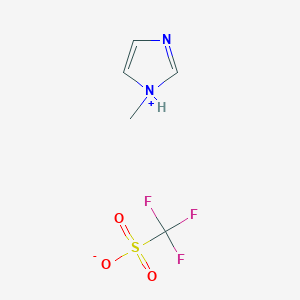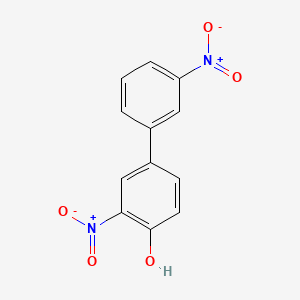
S-Benzylcysteine
Vue d'ensemble
Description
La S-Benzylcysteine est un composé organique appartenant à la classe des acides aminés. Il s'agit d'un dérivé de la cystéine, où l'atome de soufre est lié à un groupe benzyle.
Applications De Recherche Scientifique
S-Benzylcysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other sulfur-containing organic compounds.
Biology: this compound is utilized in studies related to cysteine metabolism and protein structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is employed in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
Target of Action
S-Benzylcysteine, also known as this compound, 90% (H-DL-Cys(Bzl)-OH), is a small molecule that primarily targets the Methylated-DNA–protein-cysteine methyltransferase in humans . This enzyme plays a crucial role in the repair of alkylated DNA and proteins, thereby maintaining the integrity of these biological macromolecules.
Mode of Action
It is believed to interact with its target enzyme, potentially influencing its activity
Analyse Biochimique
Biochemical Properties
S-Benzylcysteine participates in biochemical reactions, particularly those involving sulfur-containing compounds
Molecular Mechanism
It is known to interact with the Methylated-DNA–protein-cysteine methyltransferase in humans
Metabolic Pathways
This compound is likely involved in metabolic pathways related to sulfur-containing compounds, given its structural similarity to cysteine
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La S-Benzylcysteine peut être synthétisée par un processus de réaction en deux étapes. La première étape implique la réaction du chlorure de benzyle avec la L-cystéine pour former l'ester benzylique de la S-benzyl-L-cystéine. Cet intermédiaire est ensuite soumis à une hydrolyse acide pour produire de la this compound .
Méthodes de production industrielle : Dans les milieux industriels, la synthèse de la this compound suit des étapes similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de techniques de purification avancées, telles que la cristallisation et la chromatographie, est courante pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : La S-Benzylcysteine subit diverses réactions chimiques, notamment :
Oxydation : L'atome de soufre de la this compound peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir les sulfoxydes et les sulfones en forme thioéther.
Substitution : Le groupe benzyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : Forme thioéther de la this compound.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme brique de base dans la synthèse d'autres composés organiques soufrés.
Biologie : La this compound est utilisée dans des études liées au métabolisme de la cystéine et à la structure des protéines.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Elle est utilisée dans la production de produits chimiques et de produits pharmaceutiques spécialisés
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Elle peut agir comme un inhibiteur de la méthyltransférase ADN-protéine-cystéine méthylée, affectant les processus de réparation de l'ADN. Cette interaction peut entraîner divers effets biologiques, notamment la modulation de l'expression des gènes et de la fonction des protéines .
Composés similaires :
- 3-Benzylthioalanine
- L-S-Benzylcysteine
Comparaison : La this compound est unique en raison de sa structure spécifique, qui lui confère des propriétés chimiques et des activités biologiques distinctes. Comparée à des composés similaires, la this compound a une affinité plus élevée pour certaines cibles moléculaires, ce qui la rend plus efficace dans des applications spécifiques .
Comparaison Avec Des Composés Similaires
- 3-Benzylthioalanine
- L-S-Benzylcysteine
Comparison: S-Benzylcysteine is unique due to its specific structure, which imparts distinct chemical properties and biological activities. Compared to similar compounds, this compound has a higher affinity for certain molecular targets, making it more effective in specific applications .
Propriétés
IUPAC Name |
2-amino-3-benzylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAYRBVXCRIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3054-01-1, 16597-46-9 | |
| Record name | S-Benzylcysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC2527 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)






![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)





